

Conservation of ADGRB3 Across Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

Adhesion G protein-coupled receptor B3 (ADGRB3), also known as Brain-Specific Angiogenesis Inhibitor 3 (BAI3), is a crucial regulator of synaptogenesis, myoblast fusion, and other vital cellular processes. Its high degree of conservation across a wide range of species underscores its fundamental biological importance and highlights its potential as a therapeutic target. This technical guide provides an in-depth analysis of the cross-species conservation of ADGRB3, detailing its genetic and protein structure, conserved functional domains, and associated signaling pathways. Furthermore, this guide outlines key experimental protocols for studying ADGRB3 function, offering a valuable resource for researchers in the fields of neuroscience, developmental biology, and drug discovery.

Introduction

ADGRB3 is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized by a large extracellular domain involved in cell-cell and cell-matrix interactions, coupled to a seven-transmembrane domain that initiates intracellular signaling.[1][2] In humans, ADGRB3 is predominantly expressed in the brain, particularly in neurons and glial cells, with lower levels of expression in other tissues such as skeletal muscle and pancreas.[2] Its functional significance is underscored by its involvement in critical physiological processes, including the formation and maintenance of synapses and the fusion of myoblasts during muscle development.[2][3] Genetic variations and altered expression of ADGRB3 have been



implicated in a range of pathologies, including neurological disorders like schizophrenia and epilepsy, as well as various cancers.[2]

The evolutionary conservation of ADGRB3 across diverse species, from invertebrates to vertebrates, suggests a fundamental and conserved biological role. This guide explores the extent of this conservation, providing a comparative analysis of ADGRB3 orthologs and discussing the implications for its function and for the development of therapeutic interventions.

Cross-Species Conservation of ADGRB3

The structural and functional conservation of ADGRB3 across different species provides valuable insights into its essential biological roles. Analysis of orthologous protein sequences reveals a high degree of similarity, particularly within key functional domains.

Quantitative Analysis of Protein Sequence Conservation

To quantify the degree of conservation, the protein sequences of ADGRB3 orthologs from Homo sapiens (human), Mus musculus (mouse), Danio rerio (zebrafish), and its ortholog unc-5 from Drosophila melanogaster (fruit fly) were aligned using Clustal Omega.[4][5] The resulting percentage identity matrix is presented in Table 1.



Species	Homo sapiens	Mus musculus	Danio rerio	Drosophila melanogaster (unc-5)
Homo sapiens	100%	92.36%[1]	73.55%[1]	25.8%
Mus musculus	92.36%[1]	100%	72.9%	25.5%
Danio rerio	73.55%[1]	72.9%	100%	26.2%
Drosophila melanogaster (unc-5)	25.8%	25.5%	26.2%	100%

Table 1:

Percentage

identity matrix of

ADGRB3 protein

sequences

across selected

species. The

high identity

between human

and mouse

sequences

highlights a

strong

conservation in

mammals. While

the identity with

zebrafish is

lower, it is still

significant,

indicating a

conserved

function in

vertebrates. The

lower identity

with the fruit fly

ortholog, unc-5,



is expected given the evolutionary distance, yet key functional domains are conserved.

Conservation of Functional Domains

ADGRB3 possesses a characteristic multi-domain structure that is largely conserved across species. These domains are critical for its function in cell adhesion and signal transduction.

Domain	Function	Conservation Status
Thrombospondin Type 1 Repeats (TSRs)	Mediate interactions with extracellular matrix proteins and cell surface receptors.[2]	Highly conserved across vertebrates.
GPCR Autoproteolysis- Inducing (GAIN) Domain	Responsible for autoproteolytic cleavage, separating the extracellular and transmembrane domains.[2]	A hallmark of the aGPCR family, this domain is structurally and functionally conserved.
Seven-Transmembrane (7TM) Domain	The core signaling component of the receptor, transducing extracellular signals to intracellular pathways.	The seven-transmembrane helical structure is highly conserved across all orthologs.
Intracellular C-terminal domain	Interacts with cytoplasmic signaling molecules to initiate downstream cascades.	Shows variability but contains conserved motifs for protein-protein interactions.
Table 2: Conservation of key functional domains in ADGRB3. The preservation of these domains across diverse species strongly suggests a conserved mechanism of action.		

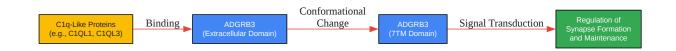


Signaling Pathways of ADGRB3

ADGRB3-mediated signaling is crucial for its roles in synaptogenesis and myoblast fusion. The primary signaling cascades involve interactions with C1q-like (C1QL) proteins and the ELMO1/DOCK1/Rac1 complex.

C1q-Like (C1QL) Protein Interaction and Synaptogenesis

Secreted C1QL proteins act as extracellular ligands for ADGRB3, initiating a signaling cascade that is critical for the regulation of synapse formation and maintenance.[6][7] This interaction is particularly important in the central nervous system.



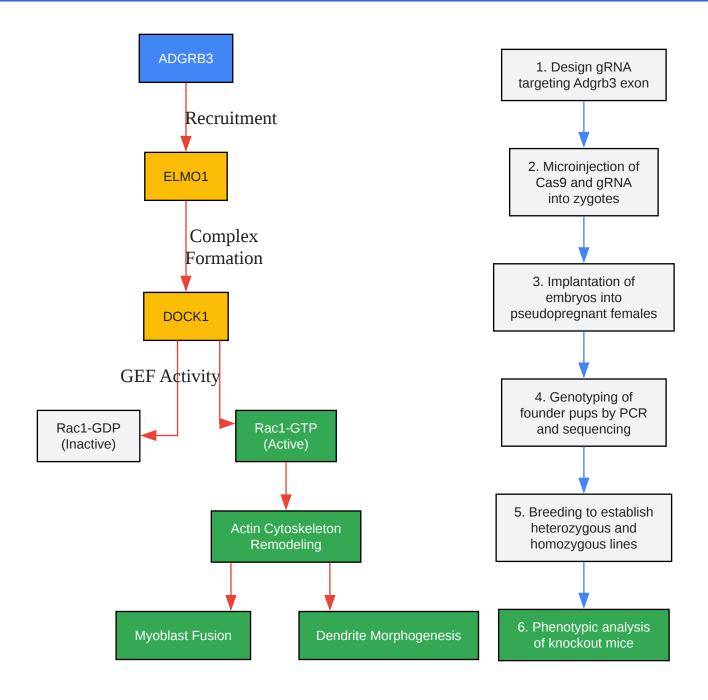
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Figure 1: C1QL-ADGRB3 signaling pathway in synaptogenesis.

ELMO1/DOCK1/Rac1 Pathway in Myoblast Fusion and Neuronal Morphogenesis

ADGRB3 plays a pivotal role in myoblast fusion and the regulation of neuronal dendrite morphology through its interaction with the intracellular ELMO1/DOCK1 complex, which in turn activates the Rho GTPase, Rac1.[3][8]





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- To cite this document: BenchChem. [Conservation of ADGRB3 Across Species: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419211#conservation-of-adgrb3-across-species]

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